molecular formula C3H8N2O2 B3021748 2-Amino-3-hydroxypropanamide CAS No. 25739-59-7

2-Amino-3-hydroxypropanamide

Cat. No.: B3021748
CAS No.: 25739-59-7
M. Wt: 104.11 g/mol
InChI Key: MGOGKPMIZGEGOZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2. It is a derivative of serine, an amino acid, and is known for its potential applications in various scientific fields. This compound is characterized by the presence of an amine group, a hydroxyl group, and an amide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-hydroxypropionic acid methyl ester hydrochloride with ammonia in methanol. The reaction is typically carried out in a sealed tube at 100°C for 18 hours, resulting in the formation of this compound as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amine and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or acylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-amino-3-oxopropanamide.

    Reduction: Formation of 2-amino-3-hydroxypropylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-3-hydroxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxypropanamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be partly due to its interaction with neuronal voltage-dependent sodium channels, which modulates the flow of sodium ions and affects neuronal excitability . Additionally, its ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological activity.

Comparison with Similar Compounds

    2-Aminoacetamide: Similar in structure but lacks the hydroxyl group.

    2-Amino-3-hydroxybutanamide: Contains an additional carbon in the backbone.

    Serine: The parent amino acid from which 2-amino-3-hydroxypropanamide is derived.

Uniqueness: this compound is unique due to the presence of both an amine and a hydroxyl group, which allows for diverse chemical reactivity and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGKPMIZGEGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902446
Record name NoName_1689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6791-49-7
Record name Serinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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